Comparative In Vitro Antiviral Activity: Nuezhenidic Acid vs. Specnuezhenide and Ribavirin Against Influenza A Virus
Nuezhenidic acid (Compound 6) demonstrates superior in vitro inhibitory activity against influenza A virus (H1N1, A/FM/1/47 strain) when compared to the closely related secoiridoid, specnuezhenide (Compound 10). In the same assay, nuezhenidic acid exhibited an IC50 of 13.1 μM, while specnuezhenide had a higher IC50 of 18.5 μM. Both compounds outperformed the clinical antiviral control, Ribavirin (IC50 22.6 μM) [1].
| Evidence Dimension | IC50 for inhibition of influenza A virus (H1N1, A/FM/1/47) |
|---|---|
| Target Compound Data | 13.1 μM |
| Comparator Or Baseline | Specnuezhenide: 18.5 μM; Ribavirin (positive control): 22.6 μM |
| Quantified Difference | Nuezhenidic acid is 1.4-fold more potent than specnuezhenide and 1.7-fold more potent than Ribavirin. |
| Conditions | In vitro antiviral bioassay using influenza A virus (H1N1, A/FM/1/47) in MDCK cells, measured by CPE reduction. |
Why This Matters
For researchers procuring compounds for antiviral screening or mechanistic studies, this direct quantitative comparison establishes that nuezhenidic acid offers greater potency against influenza A than its closest structural analog, making it the preferred choice for this specific target.
- [1] Pang X, et al. Secoiridoid analogues from the fruits of Ligustrum lucidum and their inhibitory activities against influenza A virus. Bioorg Med Chem Lett. 2018 May 15;28(9):1516-1519. doi: 10.1016/j.bmcl.2018.03.080. View Source
